molecular formula C10H15N5S B13625298 4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

Cat. No.: B13625298
M. Wt: 237.33 g/mol
InChI Key: DZNFDQVUJTUESC-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a 1-methyl-3-propyl-1H-1,2,4-triazol-5-yl moiety at position 3. The thiazole and triazole rings are known for their roles in medicinal chemistry, particularly in enzyme inhibition and anticancer applications .

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

4-methyl-5-(2-methyl-5-propyl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H15N5S/c1-4-5-7-13-9(15(3)14-7)8-6(2)12-10(11)16-8/h4-5H2,1-3H3,(H2,11,12)

InChI Key

DZNFDQVUJTUESC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=C(N=C(S2)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the formation of the thiazole and triazole rings through cyclization reactions. One common method involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Substituent Variations

The compound shares a thiazol-2-amine scaffold with multiple analogs, differing primarily in substituents on the triazole ring and adjacent groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituents (Triazole/Thiazole) Key Features Reference
4-Methyl-5-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine (Target) C₁₀H₁₆N₆S 252.34 g/mol 1-Me, 3-Pr on triazole; 4-Me on thiazole Propyl chain enhances lipophilicity
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₂N₆S 236.29 g/mol tert-Butyl on thiazole; no alkyl on triazole Bulkier tert-butyl may hinder bioavailability
4-Methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine C₁₃H₁₂N₄OS 272.32 g/mol Oxadiazole instead of triazole Oxadiazole’s electron-withdrawing effects
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)pyridin-4-yl)thiazol-2-amine C₁₄H₁₅F₃N₄S 336.35 g/mol CF₃-cyclobutyl-pyridine substitution Trifluoromethyl enhances metabolic stability
5-Benzyl-N-(thiazol-2-yl)-4H-1,2,4-triazol-3-amine (Compound 5b from ) C₁₂H₁₂N₆S 280.33 g/mol Benzyl on triazole; thiazol-2-amine Benzyl group may improve receptor binding

Physicochemical Properties

  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas the target compound’s alkyl groups may undergo faster hepatic clearance .

Research Findings and Challenges

  • Structural Characterization : Analogs in and were validated using NMR, IR, and mass spectrometry. The target compound would likely require similar analytical techniques, with SHELXL () aiding in crystallographic refinement if single crystals are obtained .
  • Biological Screening Gaps : While anticancer and enzyme inhibition are hypothesized for the target compound, direct evidence is lacking. Future studies should prioritize in vitro assays against EGFR or cancer cell lines, as done for analogs in and .

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